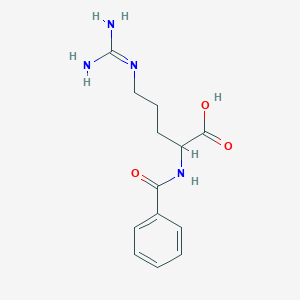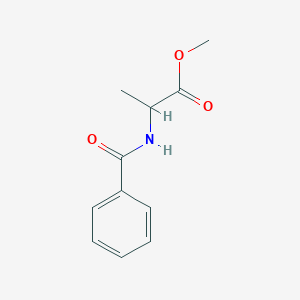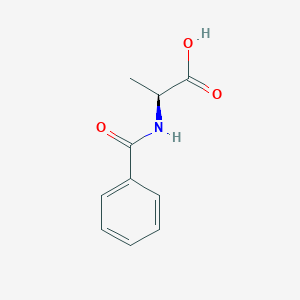
Acetyl-L-valine methyl amide
Descripción general
Descripción
Acetyl-L-valine methyl amide is a biochemical compound used for proteomics research . It has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . It is also known as (S)-2-acetamido-N,3-dimethylbutanamide .
Physical And Chemical Properties Analysis
Acetyl-L-valine methyl amide has a molecular weight of 172.22 and a molecular formula of C8H16N2O2 . The heat capacity and phase behavior of similar compounds, N-acetyl amides of aliphatic amino acids, were determined in a wide temperature range using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Tian–Calvet, and relaxation calorimetry .
Aplicaciones Científicas De Investigación
Thermodynamic Studies
Acetyl-L-valine methyl amide, as a derivative of the amino acid L-valine, is used in thermodynamic studies to establish reliable data for amino acids and their derivatives. These studies involve measuring heat capacities and phase behavior, which are crucial for understanding the properties of proteins and their interactions in various conditions .
Microbial Cell Engineering
In the field of biotechnology, Acetyl-L-valine methyl amide is significant in the engineering of microbial cells for the production of L-valine. L-valine is an essential amino acid with applications in animal feed, cosmetics, pharmaceuticals, and agriculture. Optimizing microbial production of L-valine is a key research area, and derivatives like Acetyl-L-valine methyl amide play a role in these processes .
Pharmaceutical Applications
Acetyl-L-valine methyl amide is used in the synthesis of pharmaceutical compounds. For instance, it can be a precursor in the production of drugs like valsartan, a medication prescribed for treating high blood pressure and heart failure. The compound’s role in the synthesis of such drugs is a testament to its importance in medical treatments .
Cosmetics Industry
In cosmetics, Acetyl-L-valine methyl amide derivatives are utilized for their moisturizing properties. They are involved in the synthesis of peptides that are used in products for sensitive skin, showcasing the compound’s utility in developing skincare formulations .
Agriculture
In agricultural research, Acetyl-L-valine methyl amide derivatives contribute to the production of biostimulants. These are substances derived from microorganisms that enhance plant growth and productivity. Research in this field explores the use of such derivatives to improve the efficiency of biostimulant production .
Animal Feed
The compound’s derivatives are also significant in the production of animal feed additives. L-valine, for which Acetyl-L-valine methyl amide serves as a building block, is a limiting amino acid in animal nutrition, particularly for poultry and pigs. Enhancing the nutritional value of animal feed through the addition of amino acids is a critical application of this compound .
Biochemical Synthesis
Lastly, Acetyl-L-valine methyl amide is involved in biochemical synthesis, particularly in the production of branched-chain amino acids (BCAAs) through microbial fermentation. This process is environmentally friendly and provides a high yield, making it a valuable method for producing essential amino acids .
Direcciones Futuras
Future research could focus on the transamidation of unactivated amides, including Acetyl-L-valine methyl amide . Additionally, the use of deep eutectic solvents for N-Boc deprotection presents an efficient and sustainable method for N-Boc deprotection, which could be applied to Acetyl-L-valine methyl amide .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as n-acetyl amino acids, target various enzymes and transporters in the body . These targets play crucial roles in numerous biological processes, including protein synthesis, cellular signaling, and metabolic regulation.
Mode of Action
It’s suggested that acetylation of amino acids like leucine can switch its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters could potentially alter the compound’s interaction with its targets and induce changes in cellular processes.
Biochemical Pathways
The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . Acetyl-L-valine methyl amide might interact with similar pathways, affecting their downstream effects.
Pharmacokinetics
It’s suggested that acetylation can enhance the pharmacokinetic properties of amino acids . For instance, acetylation of leucine switches its uptake into cells, potentially impacting its bioavailability .
Result of Action
It’s suggested that the compound might have inhibitory activity on the growth of certain cells, similar to other n-acetyl amino acids .
Action Environment
The action, efficacy, and stability of Acetyl-L-valine methyl amide can be influenced by various environmental factors. For instance, the medium formulation, the physiological state of the cells, and the induction timing can affect the production of related compounds
Propiedades
IUPAC Name |
(2S)-2-acetamido-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERMWOUCIZTOBO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427190 | |
| Record name | Acetyl-L-valine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-L-valine methyl amide | |
CAS RN |
19701-84-9 | |
| Record name | (2S)-2-(Acetylamino)-N,3-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19701-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-L-valine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















